

Preamble: Navigating Data Scarcity with Predictive Analysis

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Compound of Interest

Compound Name: *2,3-Dimethyl-1H-indole-5-carboxylic acid*

Cat. No.: *B077371*

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In the landscape of chemical research and drug development, the comprehensive characterization of novel or sparsely documented molecules is paramount. **2,3-Dimethyl-1H-indole-5-carboxylic acid** (CAS 14844-73-6) serves as a valuable scaffold in medicinal chemistry.^{[1][2]} However, a consolidated public repository of its experimentally-verified spectral data is not readily available.

This guide, therefore, adopts the perspective of a senior application scientist to construct a predictive but robust analytical framework. By leveraging first principles of spectroscopy and drawing upon data from structurally analogous compounds, we will build a detailed and scientifically-grounded interpretation of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra for this molecule. This approach not only provides a reliable benchmark for researchers currently working with this compound but also illustrates the power of predictive spectroscopy in modern chemical analysis.

Molecular Structure and Physicochemical Properties

2,3-Dimethyl-1H-indole-5-carboxylic acid is an indole derivative characterized by methyl substitutions at the C2 and C3 positions of the pyrrole ring and a carboxylic acid group at the C5 position of the benzene ring. These features dictate its unique spectral signature.

Caption: Molecular structure of **2,3-Dimethyl-1H-indole-5-carboxylic acid**.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	14844-73-6	
Molecular Formula	C ₁₁ H ₁₁ NO ₂	[3]
Molecular Weight	189.21 g/mol	[3]
Monoisotopic Mass	189.07898 Da	[4]
Physical Form	Solid	
Purity (Typical)	≥95%	

| Storage | Room temperature, sealed in dry, dark place | |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is essential for elucidating the proton environment of a molecule. For the title compound, we expect distinct signals for the aromatic protons, the indole N-H proton, the two methyl groups, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton Assignment	Predicted δ (ppm)	Multiplicity	Notes
COOH	~12.0 - 13.0	Broad Singlet (br s)	Acidic proton, position is concentration-dependent. Disappears on D ₂ O exchange. [5]
N-H	~11.0 - 11.5	Broad Singlet (br s)	Indole N-H proton, exchangeable with D ₂ O.
H-4	~7.9 - 8.1	Singlet (s) or narrow doublet	Expected to be the most deshielded aromatic proton due to proximity to the carboxylic acid group.
H-6	~7.6 - 7.8	Doublet (d)	Coupled to H-7.
H-7	~7.2 - 7.4	Doublet (d)	Coupled to H-6.
C2-CH ₃	~2.3 - 2.5	Singlet (s)	Methyl group on the electron-deficient C2 position.

| C3-CH₃ | ~2.1 - 2.3 | Singlet (s) | Methyl group on the electron-rich C3 position. |

Interpretation and Causality:

- Carboxylic Acid and N-H Protons: The highly deshielded signals for the COOH and N-H protons are characteristic.[\[5\]](#) Their broadness is a result of hydrogen bonding and quadrupolar relaxation (for N-H). Their chemical shift is highly sensitive to solvent and concentration.
- Aromatic Region: The substitution pattern on the benzene ring dictates the splitting. H-4 is adjacent to the electron-withdrawing carboxylic acid and is expected to be a singlet or a very narrowly split doublet (due to a small ⁴J coupling to H-6). H-6 and H-7 will form a standard

ortho-coupled system ($^3J \approx 7-9$ Hz). Data for the related indole-5-carboxylic acid supports this pattern.^[6]

- **Methyl Protons:** The two methyl groups at C2 and C3 are chemically distinct and should appear as two separate singlets. The C2 position in an indole is more electron-deficient than C3, which may lead to a slight downfield shift for the C2-CH₃ signal compared to the C3-CH₃ signal. This is consistent with data observed for 2,3-dimethyl-1H-indole.^[7]

Standard Protocol for ¹H NMR Acquisition

- **Sample Preparation:** Dissolve 5-10 mg of **2,3-dimethyl-1H-indole-5-carboxylic acid** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar carboxylic acid and to slow the exchange of the N-H and COOH protons, allowing for their observation.
- **Instrument Setup:** Record the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**
 - **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
 - **Spectral Width:** 0-16 ppm.
 - **Number of Scans:** 16-64, to achieve adequate signal-to-noise ratio.
 - **Relaxation Delay (d1):** 2-5 seconds.
- **Processing:** Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. We expect 11 distinct signals corresponding to the 11 unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon Assignment	Predicted δ (ppm)	Notes
C=O (Carboxylic)	~168 - 172	Carbonyl carbon, typically in this region for aromatic carboxylic acids.[8]
C-3a, C-7a (bridgehead)	~128 - 135	Quaternary carbons of the fused ring system.
C-5	~125 - 130	Carbon bearing the carboxylic acid group.
C-2	~135 - 140	Quaternary carbon, deshielded due to attachment to nitrogen.
C-4, C-6, C-7 (aromatic CH)	~110 - 125	Aromatic methine carbons.
C-3	~105 - 110	Quaternary carbon, typically upfield in the indole system.
C2-CH ₃	~11 - 14	Aliphatic methyl carbon.

| C3-CH₃ | ~8 - 11 | Aliphatic methyl carbon, typically slightly upfield of the C2-methyl. |

Interpretation and Causality:

- **Carbonyl Carbon:** The carboxylic acid carbonyl carbon is characteristically found in the 165-185 ppm range.[8]
- **Aromatic and Heterocyclic Carbons:** The chemical shifts are determined by the electron density and substitution. The carbons attached to the nitrogen (C2, C7a) are generally downfield. The C3 carbon is typically the most upfield of the pyrrole ring carbons. The benzene ring carbons will have shifts influenced by the fused ring system and the carboxylic acid substituent.
- **Methyl Carbons:** The two methyl carbons appear in the aliphatic region (< 20 ppm). Their distinct electronic environments (C2 vs. C3) should render them chemically non-equivalent, resulting in two separate signals.

Standard Protocol for ^{13}C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ^{13}C nucleus.
- Instrument Setup: Record the spectrum on a 100 MHz (or corresponding field for the proton spectrometer) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024-4096, as ^{13}C is an insensitive nucleus.
 - Relaxation Delay (d1): 2 seconds.
- Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the DMSO- d_6 solvent peak to 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on fragmentation patterns. For this compound, we would expect to see the molecular ion and characteristic adducts in a soft ionization technique like Electrospray Ionization (ESI).

Table 4: Predicted m/z Values for Molecular Ions and Adducts (ESI)

Ion Species	Formula	Predicted m/z	Source
$[\text{M}-\text{H}]^-$	$[\text{C}_{11}\text{H}_{10}\text{NO}_2]^-$	188.0717	[4]
$[\text{M}+\text{H}]^+$	$[\text{C}_{11}\text{H}_{12}\text{NO}_2]^+$	190.0863	[4]
$[\text{M}+\text{Na}]^+$	$[\text{C}_{11}\text{H}_{11}\text{NO}_2\text{Na}]^+$	212.0682	[4]

| $[\text{M}+\text{K}]^+$ | $[\text{C}_{11}\text{H}_{11}\text{NO}_2\text{K}]^+$ | 228.0421 | [4] |

Interpretation and Causality:

- **Ionization:** In ESI-MS, the carboxylic acid can be easily deprotonated to form the $[M-H]^-$ ion in negative mode, while the indole nitrogen can be protonated to form the $[M+H]^+$ ion in positive mode. The formation of sodium $[M+Na]^+$ and potassium $[M+K]^+$ adducts is also common.
- **Fragmentation (Electron Impact - EI):** While ESI is a soft technique, under harsher conditions like EI, fragmentation would be expected. A primary fragmentation pathway for indole carboxylic acids is the loss of the carboxyl group ($\bullet\text{COOH}$, 45 Da) or CO_2 (44 Da) after rearrangement. Another likely fragmentation is the loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) from the molecular ion.

Standard Protocol for LC-MS (ESI) Acquisition

- **Sample Preparation:** Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a final concentration of 1-10 $\mu\text{g/mL}$ in the mobile phase.
- **Chromatography (Optional but recommended):**
 - **Column:** C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - **Mobile Phase:** A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - **Flow Rate:** 0.3-0.5 mL/min.
- **Mass Spectrometer Setup (ESI):**
 - **Ionization Mode:** Positive and Negative.
 - **Mass Range:** Scan from m/z 50 to 500.
 - **Capillary Voltage:** 3-4 kV.
 - **Source Temperature:** 120-150 $^\circ\text{C}$.

- **Data Analysis:** Extract the mass spectra from the total ion chromatogram. Identify the molecular ion and common adducts based on their m/z values.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. The spectrum of this compound will be dominated by absorptions from the carboxylic acid, the indole N-H, and the aromatic ring.

Table 5: Predicted FT-IR Vibrational Frequencies

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Notes
2500-3300	O-H stretch (Carboxylic acid)	Broad	Very characteristic broad band due to strong hydrogen-bonding dimers.[9]
~3300-3400	N-H stretch (Indole)	Medium, Sharp	Often appears as a sharp peak superimposed on the broad O-H band.[10]
1680-1710	C=O stretch (Carboxylic acid)	Strong, Sharp	The strong carbonyl absorption is a key diagnostic peak. Its position indicates conjugation with the aromatic ring.[9]
1500-1600	C=C stretch (Aromatic ring)	Medium	Multiple bands are expected for the aromatic system.
~1400-1450	C-H bend (Methyl)	Medium	Bending vibrations of the two methyl groups.

| 1210-1320 | C-O stretch (Carboxylic acid) | Strong | Coupled with O-H bending. |

Interpretation and Causality:

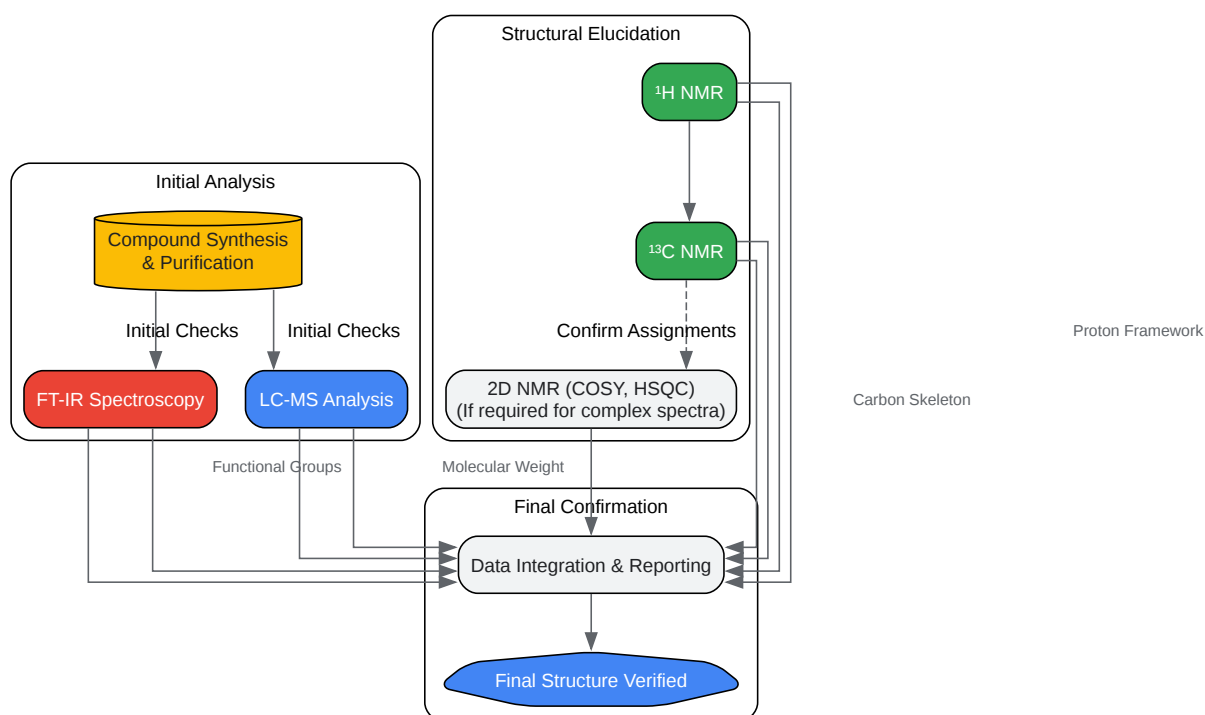
- The O-H and C=O Bands: The most diagnostic features of a carboxylic acid are the extremely broad O-H stretching band and the intense C=O stretching band.^[9] The broadness of the O-H is a direct consequence of the extensive hydrogen bonding network formed by the carboxylic acid dimers in the solid state.
- The N-H Band: The indole N-H stretch is typically a sharper band in the 3300-3500 cm^{-1} region.^[10] Its presence, along with the carboxylic acid features, is a strong confirmation of the overall structure.
- Fingerprint Region ($<1500 \text{ cm}^{-1}$): This region will contain a complex series of bands corresponding to C-C and C-N stretching, as well as various bending vibrations, which are unique to the molecule as a whole.

Standard Protocol for FT-IR (ATR) Acquisition

- Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum.

Summary Workflow for Spectroscopic Analysis

The comprehensive characterization of a compound like **2,3-Dimethyl-1H-indole-5-carboxylic acid** follows a logical progression, leveraging the strengths of each analytical technique.



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Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion

While direct experimental spectra for **2,3-Dimethyl-1H-indole-5-carboxylic acid** are not widely published, a comprehensive and reliable spectral profile can be constructed through the application of fundamental spectroscopic principles and comparison with closely related analogs. This guide provides a robust framework for researchers, detailing the expected ^1H NMR, ^{13}C NMR, Mass Spectrometry, and FT-IR data. The provided protocols represent standard, best-practice methodologies for acquiring high-quality data, ensuring that when this compound is analyzed, its identity and purity can be confirmed with high confidence.

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